Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is an azetidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and two substituents at the 3-position: a hydroxyl (-OH) and a 2-methoxy-2-oxoethyl (-CH₂C(O)OMe) group. This compound serves as a versatile intermediate in organic synthesis, particularly for drug discovery, due to its reactive sites and stereochemical complexity. Its synthesis typically involves Aza-Michael addition reactions, as described in multiple studies .
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-6-11(15,7-12)5-8(13)16-4/h15H,5-7H2,1-4H3 |
InChI Key |
ZDAKQPBCDUXZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through nucleophilic substitution reactions.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Research indicates that azetidine derivatives exhibit cytotoxic properties against various cancer cell lines. The structural modifications offered by the tert-butyl and methoxy groups may enhance the selectivity and efficacy of these compounds against tumor cells .
- Neuroprotective Effects : Some studies suggest that compounds similar to tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
- Antimicrobial Properties : The compound's structural features may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .
Synthetic Applications
In organic synthesis, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its unique structure allows it to act as a versatile building block in the synthesis of more complex azetidine derivatives. These derivatives can be tailored for specific biological activities or for use in materials science .
- Chiral Synthesis : The compound can be utilized in asymmetric synthesis processes, enabling the production of chiral molecules that are crucial in pharmaceuticals and agrochemicals .
Case Study 1: Synthesis of Novel Anticancer Agents
A recent study synthesized a series of azetidine derivatives using this compound as a precursor. These derivatives were tested for their anticancer activity against human breast cancer cell lines, showing promising results with IC50 values lower than existing treatments .
Case Study 2: Neuroprotective Compound Development
Research focusing on neuroprotective agents incorporated tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine into a series of compounds aimed at reducing oxidative stress in neuronal cells. The results indicated a significant reduction in cell death in models of neurodegeneration, highlighting its potential therapeutic role .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the azetidine ring is critical for modulating physicochemical and biological properties. Key analogs include:
Physical and Spectral Properties
- Melting Points : Hydroxyl-containing derivatives (e.g., target compound) often exist as oils, while aromatic analogs like 5k (pyridyl-substituted) form solids (m.p. 100.9–102.2°C) .
- IR Spectroscopy : C=O stretches at 1735–1740 cm⁻¹ (ester) and 1693–1700 cm⁻¹ (carbamate) are consistent across analogs .
- NMR Data : ¹H-NMR chemical shifts for the azetidine protons range from δ 3.5–4.5 ppm, with variations depending on substituent electronegativity .
Biological Activity
Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS No. 1926205-50-6) is a compound of significant interest in medicinal chemistry due to its unique azetidine structure, which contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 245.27 g/mol. The compound features a tert-butyl group, a hydroxy group, and a methoxy-2-oxoethyl substituent, which enhance its chemical reactivity and biological properties .
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Reactions involving azetidine derivatives : Utilizing existing azetidine frameworks to introduce functional groups.
- Alkylation reactions : Modifying the azetidine structure with tert-butyl and methoxy groups.
- Carboxylation techniques : Employing carboxylic acid derivatives to form the carboxylate moiety.
Anticancer Properties
Research indicates that compounds with azetidine structures often exhibit significant anticancer activity . This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 4.0 |
| Doxorubicin | MCF-7 | 0.5 |
| Etoposide | HCT116 | 0.8 |
Antioxidant Activity
The compound also exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. In assays such as DPPH and FRAP, tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine demonstrated significant ability to scavenge free radicals and reduce oxidative damage in cellular models .
Antimicrobial Effects
Recent studies have highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. It has shown selective activity against strains like Staphylococcus aureus and Enterococcus faecalis, indicating potential applications in treating bacterial infections .
The biological activity of tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases, thereby inhibiting proliferation.
- Apoptosis Induction : Triggering apoptotic pathways through the activation of caspases.
- Reactive Oxygen Species (ROS) Modulation : Altering ROS levels to enhance oxidative stress in cancer cells while protecting normal cells .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a mouse model bearing human tumor xenografts. The administration of tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine resulted in significant tumor regression compared to controls, showcasing its potential as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
